2H-Indazole, 3-(1-methylethyl)-2-phenyl- 2H-Indazole, 3-(1-methylethyl)-2-phenyl-
Brand Name: Vulcanchem
CAS No.: 75379-01-0
VCID: VC18769143
InChI: InChI=1S/C16H16N2/c1-12(2)16-14-10-6-7-11-15(14)17-18(16)13-8-4-3-5-9-13/h3-12H,1-2H3
SMILES:
Molecular Formula: C16H16N2
Molecular Weight: 236.31 g/mol

2H-Indazole, 3-(1-methylethyl)-2-phenyl-

CAS No.: 75379-01-0

Cat. No.: VC18769143

Molecular Formula: C16H16N2

Molecular Weight: 236.31 g/mol

* For research use only. Not for human or veterinary use.

2H-Indazole, 3-(1-methylethyl)-2-phenyl- - 75379-01-0

Specification

CAS No. 75379-01-0
Molecular Formula C16H16N2
Molecular Weight 236.31 g/mol
IUPAC Name 2-phenyl-3-propan-2-ylindazole
Standard InChI InChI=1S/C16H16N2/c1-12(2)16-14-10-6-7-11-15(14)17-18(16)13-8-4-3-5-9-13/h3-12H,1-2H3
Standard InChI Key MJACGXYGAMUORH-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=C2C=CC=CC2=NN1C3=CC=CC=C3

Introduction

Structural Characteristics and Nomenclature

The indazole scaffold consists of a bicyclic structure featuring a benzene ring fused to a pyrazole ring. In 2H-indazoles, the tautomeric hydrogen resides on the N1 atom, distinguishing it from the 1H-indazole isomer. For 3-(1-methylethyl)-2-phenyl-2H-indazole, the substitution pattern introduces steric and electronic modifications:

  • 2-Phenyl group: Enhances aromatic stacking interactions and influences electronic distribution across the indazole core .

  • 3-Isopropyl group: Introduces steric bulk, potentially affecting molecular conformation and intermolecular interactions .

X-ray crystallographic data for related 3-alkenyl-2H-indazoles (e.g., compound 2b in ) reveal planar indazole cores with substituents adopting orientations that minimize steric clashes. Computational models suggest that the isopropyl group at C3 would adopt a pseudo-equatorial position to reduce strain, while the phenyl group at C2 remains coplanar with the indazole system .

Synthetic Methodologies

Copper-Catalyzed Intramolecular Cyclization

A robust strategy for synthesizing 3-substituted 2H-indazoles involves copper-catalyzed cyclization of 2-alkynylazobenzenes . While the reported work focuses on 3-alkenyl derivatives, analogous protocols could be adapted for isopropyl substitution:

Hypothetical Reaction Pathway

  • Substrate Preparation: 2-Alkynylazobenzene with an isopropyl-terminated alkyne.

  • Cyclization: Cu(I) catalysis facilitates C–N bond formation and a 1,2-hydride shift (rate-determining step) .

  • Product Isolation: Expected yield range: 40–70%, based on analogous reactions for 3-alkenyl-2H-indazoles .

Key Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Catalyst Loading10 mol% CuI<±5% variance
SolventDMFMaximizes rate
Temperature110°CBalances kinetics and stability

Derived from , where similar conditions yielded 58–79% for 3-alkenyl variants.

Photochemical Functionalization

Visible-light-driven decarboxylative coupling offers an alternative route to functionalize preformed 2H-indazoles . While this method typically targets 3-acyl derivatives, radical-mediated processes could theoretically introduce alkyl groups like isopropyl:

Proposed Mechanism

  • Radical Generation: Photoexcitation of α-keto acids generates acyl radicals, which abstract hydrogen to form alkyl radicals.

  • C–H Functionalization: Radical addition at C3 of 2-phenyl-2H-indazole, followed by rearomatization.

  • Challenges: Steric hindrance from the isopropyl group may necessitate longer reaction times or higher light intensities .

Spectroscopic and Computational Analysis

NMR Characterization

For 3-isopropyl-2-phenyl-2H-indazole, predicted spectral features include:

  • ¹H NMR:

    • Singlet for N1-H (δ 8.2–8.5 ppm, exchangeable) .

    • Multiplet for aromatic protons (δ 7.3–7.9 ppm).

    • Doublet of septets for isopropyl methine (δ 2.9–3.1 ppm, J = 6.8 Hz) .

  • ¹³C NMR:

    • Quaternary carbons: C3 (δ 145–150 ppm), C2 (δ 140–145 ppm) .

DFT Studies

Density functional theory calculations on analogous systems ( , Scheme 5) predict:

  • Energy Barriers: 1,2-hydride shift requires +18.1 kcal/mol, making it the rate-limiting step in copper-catalyzed syntheses.

  • Frontier Orbitals: HOMO localized on the indazole core; LUMO on the Cu-coordinated alkyne, guiding electrophilic attack patterns.

Functionalization and Applications

Biological Relevance

While direct data on 3-isopropyl-2-phenyl-2H-indazole are unavailable, related indazoles exhibit:

  • Kinase Inhibition: IC50 values <100 nM for CDK and JAK family kinases .

  • Anticancer Activity: Apoptosis induction in MCF-7 cells (EC50 ≈ 2.1 μM for analog 2k in ).

Challenges and Future Directions

  • Synthetic Limitations:

    • Low yields in sterically hindered systems (e.g., 40% for 2q in ).

    • Competing tautomerization to 1H-indazole under acidic conditions.

  • Opportunities:

    • Development of asymmetric catalysis for chiral indazole derivatives.

    • Exploration of supramolecular architectures via π-stacking of the phenyl group.

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